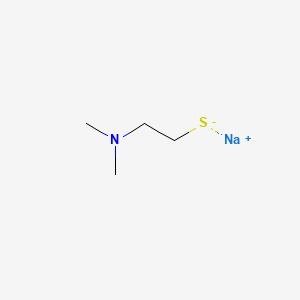
Ethanethiol, 2-(dimethylamino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-(dimethylamino)-, sodium salt: is an organosulfur compound with the molecular formula C4H11NSNa . It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a sodium ion, and an additional dimethylamino group is attached to the ethane backbone. This compound is known for its distinct odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Ethanethiol, 2-(dimethylamino)-, sodium salt can be synthesized by reacting ethanethiol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the thiol group, allowing the sodium ion to bond with the sulfur atom.
Industrial Production: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethanethiol, 2-(dimethylamino)-, sodium salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol.
Substitution: Compounds with different nucleophiles replacing the dimethylamino group.
Scientific Research Applications
Chemistry:
Ligand in Coordination Chemistry: Ethanethiol, 2-(dimethylamino)-, sodium salt can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting thiol-containing enzymes.
Industry:
Material Science: The compound is used in the modification of surfaces and materials, enhancing their properties such as conductivity and reactivity.
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Interaction: The thiol group in ethanethiol, 2-(dimethylamino)-, sodium salt can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
Dimethylamino Group: The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methanethiol: Similar to ethanethiol but with a methyl group instead of an ethyl group.
Butanethiol: Similar to ethanethiol but with a butyl group instead of an ethyl group.
Cysteamine: Contains an amino group instead of a dimethylamino group.
Uniqueness:
Dimethylamino Group: The presence of the dimethylamino group in ethanethiol, 2-(dimethylamino)-, sodium salt provides unique reactivity and binding properties compared to other thiol compounds.
Sodium Salt Form: The sodium salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
55931-94-7 |
|---|---|
Molecular Formula |
C4H10NNaS |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
sodium;2-(dimethylamino)ethanethiolate |
InChI |
InChI=1S/C4H11NS.Na/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;/q;+1/p-1 |
InChI Key |
BYFAREPWNGKOHN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CC[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















